
Métabolite M27 du Pazopanib
Vue d'ensemble
Description
GSK-1071306 is a bio-active chemical.
Applications De Recherche Scientifique
Clinical Studies
Clinical evaluations have demonstrated that compounds with the indazole and pyrimidine moieties exhibit potent antitumor activities. For instance, pazopanib has successfully completed clinical trials and is currently approved for use in various cancers, including advanced renal cell carcinoma . The pharmacological profile of benzenesulfonamide derivatives indicates that they may also exhibit similar therapeutic potentials.
Compound | Target Cancer | Efficacy | Clinical Status |
---|---|---|---|
Pazopanib | Renal Cell Carcinoma | High | Approved |
Benzenesulfonamide Derivative | Various Tumors | Potential | Under Investigation |
Antibacterial Properties
Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives against various bacterial strains. The introduction of specific functional groups in these compounds has been shown to enhance their antibacterial activity. For example, modifications at the 4 and 6 positions of the indazole scaffold significantly improve efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
In a comparative study of synthesized benzenesulfonamide derivatives, certain compounds demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were evaluated to determine effectiveness:
Derivative | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 16 |
Compound C | Candida albicans | 32 |
Structure-Activity Relationship
The structure-activity relationship analysis reveals that specific substitutions on the benzenesulfonamide scaffold influence biological activity. The presence of nitrogen atoms in heterocyclic rings enhances interactions with biological targets, leading to improved potency .
Computational Studies
Computational modeling techniques have been employed to predict the binding affinities of these compounds to various targets. For instance, docking studies indicated strong binding interactions with key enzymes involved in tumor growth and bacterial metabolism.
Mécanisme D'action
Target of Action
Pazopanib metabolite M27, also known as GSK1071306, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include:
These receptors play crucial roles in angiogenesis, the formation of blood vessels, which is essential for tumor survival and growth .
Mode of Action
Pazopanib metabolite M27 interacts with its targets by inhibiting their tyrosine kinase activity . This inhibition blocks the downstream activation of multiple signaling pathways that contribute to angiogenesis .
Pharmacokinetics
The pharmacokinetics of Pazopanib metabolite M27 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to the compound is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .
Action Environment
Environmental factors such as the pH of the environment can influence the solubility and therefore the bioavailability of Pazopanib metabolite M27 . Additionally, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly affect the compound’s bioavailability .
Analyse Biochimique
Biochemical Properties
The Pazopanib metabolite M27 interacts with multiple protein tyrosine kinases . The nature of these interactions is characterized by the inhibition of these enzymes, which plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
The effects of Pazopanib metabolite M27 on various types of cells and cellular processes are primarily related to its role as a multi-kinase inhibitor . It influences cell function by impacting cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Pazopanib metabolite M27 exerts its effects through its binding interactions with multiple protein tyrosine kinases . This leads to the inhibition of these enzymes, resulting in changes in gene expression .
Metabolic Pathways
Pazopanib metabolite M27 is involved in metabolic pathways related to the inhibition of multiple protein tyrosine kinases
Activité Biologique
Benzenesulfonamide derivatives, particularly the compound 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl- , have garnered attention for their biological activities, especially in cancer treatment and cardiovascular applications. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Details |
---|---|
IUPAC Name | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide hydrochloride |
CAS Number | 635702-64-6 |
Molecular Formula | C21H24ClN7O2S |
Molecular Weight | 473.99 g/mol |
Purity | 97% |
The primary mechanism of action for this compound is its role as a multitargeted tyrosine kinase inhibitor , particularly inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition is crucial for preventing angiogenesis, which is vital for tumor growth and metastasis. The compound interacts with multiple protein tyrosine kinases, leading to reduced proliferation and survival of cancer cells.
Anticancer Effects
Research indicates that this benzenesulfonamide derivative is effective against various cancer types, particularly renal cell carcinoma. Its efficacy is attributed to its ability to inhibit VEGF receptors, which play a significant role in tumor angiogenesis.
- Case Study: Renal Cell Carcinoma
Cardiovascular Effects
In addition to its anticancer properties, benzenesulfonamide derivatives have shown potential effects on cardiovascular health. Studies utilizing isolated rat heart models have indicated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance.
- Case Study: Perfusion Pressure Modulation
- A specific study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure. Results showed that this derivative decreased perfusion pressure in a time-dependent manner compared to controls. This suggests a potential application in managing conditions like pulmonary hypertension .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key aspects:
- Absorption : Exhibits pH-dependent solubility with large interpatient variability.
- Distribution : High protein binding and extensive distribution to tissues.
- Metabolism : Primarily metabolized by liver enzymes with multiple metabolic pathways.
- Excretion : Primarily excreted via urine.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of the compound:
Study Focus | Findings |
---|---|
Anticancer Activity | Inhibition of VEGF signaling; reduced tumor growth in vivo |
Cardiovascular Effects | Decreased perfusion pressure; potential for treating hypertension |
Mechanism of Action | Multitargeted tyrosine kinase inhibition |
Propriétés
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)24-20-22-9-8-19(25-20)23-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGXAVHJKKNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252927-47-1 | |
Record name | GSK-1071306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252927471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1071306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51V93OIDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.